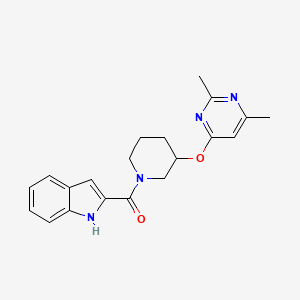

(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(1H-indol-2-yl)methanone

Descripción

Propiedades

IUPAC Name |

[3-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-(1H-indol-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O2/c1-13-10-19(22-14(2)21-13)26-16-7-5-9-24(12-16)20(25)18-11-15-6-3-4-8-17(15)23-18/h3-4,6,8,10-11,16,23H,5,7,9,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKRUXEXKRDZACA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)OC2CCCN(C2)C(=O)C3=CC4=CC=CC=C4N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(1H-indol-2-yl)methanone typically involves multi-step organic reactions. A common approach might include:

Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

Attachment of the piperidine ring: This step may involve nucleophilic substitution reactions where the pyrimidine derivative reacts with a piperidine derivative.

Formation of the indole moiety: The indole ring can be synthesized via Fischer indole synthesis or other methods, followed by coupling with the intermediate from the previous step.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can occur at the pyrimidine or piperidine rings, potentially leading to the formation of reduced analogs.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at positions on the pyrimidine or indole rings.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or ketone derivatives, while substitution could introduce various functional groups onto the rings.

Aplicaciones Científicas De Investigación

Structural Characteristics

The molecular formula of the compound is , with a molecular weight of approximately 371.441 g/mol. The structure includes a piperidine ring , a pyrimidine moiety , and an indole group , which contribute to its diverse biological properties. The presence of these functional groups allows for interactions with various biological targets, making it an interesting candidate for drug development.

Pharmacological Applications

-

Anticancer Activity :

- Compounds with similar structural features to (3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(1H-indol-2-yl)methanone have been studied for their anticancer properties. For instance, derivatives of indole and pyrimidine are known for their ability to inhibit tumor growth and induce apoptosis in cancer cells.

-

Enzyme Inhibition :

- The compound has shown potential as an enzyme inhibitor, interacting with specific receptors and modulating biochemical pathways. This characteristic is significant in the development of therapeutics targeting diseases such as cancer and metabolic disorders.

- Antimicrobial Properties :

Synthesis and Derivatives

The synthesis of (3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(1H-indol-2-yl)methanone typically involves multi-step organic reactions that allow for the formation of the desired structure with high yield and purity. Various synthetic routes have been explored to optimize the production of this compound and its derivatives, which may enhance its biological activity or alter pharmacokinetic properties .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of compounds related to (3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(1H-indol-2-yl)methanone:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(2-(4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one | Similar piperidine and pyrimidine structures | Antioxidant, anti-inflammatory |

| Pyrimethamine | A pyrimidine derivative used as an antimalarial | Antiprotozoal activity |

| 5-Fluorouracil | A fluorinated pyrimidine used in cancer therapy | Anticancer activity |

Case Studies

Several studies have investigated the pharmacological effects of compounds structurally similar to (3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(1H-indol-2-yl)methanone:

- Study on Anticancer Effects :

- Antimicrobial Evaluation :

-

Enzyme Interaction Studies :

- Preliminary data from enzyme inhibition studies suggest that this compound interacts with specific targets involved in metabolic pathways, which could lead to therapeutic applications in treating metabolic disorders.

Mecanismo De Acción

The mechanism of action of (3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(1H-indol-2-yl)methanone would depend on its specific biological target. Generally, such compounds may interact with proteins, enzymes, or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparación Con Compuestos Similares

1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]piperidin-1-yl}-2-(1H-indol-3-ylsulfanyl)ethan-1-one (CAS 2034524-95-1)

Key Structural Differences :

- Substitution : The indole group is at the 3-position (vs. 2-position in the target compound) with an added sulfanyl (-S-) moiety.

- Molecular Formula : C21H24N4O2S (MW: 396.51 g/mol).

Functional Implications :

- The indole-3-sulfanyl group could alter binding orientation in hydrophobic pockets compared to the indole-2-yl group .

| Property | Target Compound | CAS 2034524-95-1 |

|---|---|---|

| Molecular Weight | ~380.45 g/mol | 396.51 g/mol |

| Indole Position | 2-position | 3-position |

| Sulfur Content | Absent | Present (sulfanyl group) |

| Metabolic Stability | Likely higher | Potential oxidation liabilities |

(4-Benzylpiperazin-1-yl)-(1H-indol-2-yl)methanone (CAS 63925-79-1)

Key Structural Differences :

- Core Heterocycle : Piperazine (vs. piperidine in the target compound).

- Substitution : Benzyl group at the piperazine 4-position (vs. pyrimidinyloxy group on piperidine).

- Molecular Formula : C20H21N3O (MW: 319.40 g/mol).

Functional Implications :

- Piperazine’s higher basicity (pKa ~9.5) compared to piperidine (pKa ~11.3) may influence solubility and membrane permeability.

| Property | Target Compound | CAS 63925-79-1 |

|---|---|---|

| Core Heterocycle | Piperidine | Piperazine |

| Key Substituent | 2,6-Dimethylpyrimidin-4-yloxy | Benzyl |

| Molecular Weight | ~380.45 g/mol | 319.40 g/mol |

| Hydrogen Bond Capacity | High (pyrimidine N atoms) | Low (benzyl lacks H-bond donors) |

Key Structural Differences :

Functional Implications :

- Fluorinated groups enhance metabolic stability and lipophilicity but may reduce aqueous solubility.

- Methanesulfonyl groups improve solubility via polar interactions but increase molecular weight and clearance rates .

Actividad Biológica

The compound (3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(1H-indol-2-yl)methanone is a complex organic molecule that has gained attention for its potential biological activities. This article delves into its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 341.4 g/mol. The structure features a piperidine ring, a pyrimidine moiety, and an indole group, which contribute to its diverse biological properties.

Structural Features

| Feature | Description |

|---|---|

| Piperidine Ring | Contributes to the compound's interaction with biological targets. |

| Pyrimidine Moiety | Known for various pharmacological effects, including anti-inflammatory and anti-cancer activities. |

| Indole Group | Associated with neuroprotective and anti-cancer properties. |

Research indicates that compounds similar to (3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(1H-indol-2-yl)methanone exhibit various biological activities through multiple mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to therapeutic effects in diseases such as cancer and inflammation.

- Receptor Modulation : Interaction with neurotransmitter receptors can influence neurological functions and may provide neuroprotective effects.

- Antioxidant Activity : The presence of functional groups may enhance the compound's ability to scavenge free radicals, thereby reducing oxidative stress.

Therapeutic Applications

The potential therapeutic applications of (3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(1H-indol-2-yl)methanone include:

- Anti-cancer : Preliminary studies suggest that the compound may inhibit tumor cell proliferation.

- Anti-inflammatory : Similar compounds have demonstrated the ability to reduce inflammation markers in vitro.

- Neuroprotection : Potential protective effects against neurodegenerative diseases due to its interaction with neuronal receptors.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

- SIRT Inhibitors : Research has shown that derivatives similar to this compound can selectively inhibit SIRT1/2 enzymes, leading to reduced cancer cell proliferation and decreased inflammatory cytokines such as IL6 and TNF-α .

- Antimicrobial Activity : A study evaluated the antimicrobial properties of pyrimidine derivatives, revealing moderate to good activity against various pathogens .

- Cytotoxicity Studies : In vitro tests have indicated that certain derivatives exhibit significant cytotoxicity against human cancer cell lines, suggesting potential for further development as anti-cancer agents .

Q & A

Basic Synthesis & Optimization

Q: What are the critical steps in synthesizing (3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(1H-indol-2-yl)methanone, and how can reaction conditions be optimized? A: The synthesis involves multi-step reactions:

- Step 1: Formation of the pyrimidin-4-yloxy-piperidine intermediate via nucleophilic substitution between 2,6-dimethylpyrimidin-4-ol and a piperidine derivative. Temperature control (60–80°C) and a polar aprotic solvent (e.g., DMF) are critical to minimize side reactions .

- Step 2: Coupling with 1H-indole-2-carboxylic acid using a carbodiimide reagent (e.g., EDC/HOBt). Catalyst choice and anhydrous conditions improve yields (e.g., 91–95% achieved with Pd catalysis in related indole-piperidine couplings) .

- Optimization: Monitor purity via HPLC-MS after each step. Column chromatography (hexane:EtOAC gradients) is effective for isolating intermediates .

Advanced Structural Characterization

Q: How can conflicting NMR or crystallography data for this compound be resolved, particularly regarding stereochemistry? A: Discrepancies often arise from rotational isomers or crystal packing effects. Strategies include:

- Variable Temperature NMR: To observe dynamic rotational barriers in the piperidine-pyrimidinyloxy linkage .

- X-ray Crystallography: Resolve absolute configuration; similar compounds (e.g., imidazolidinone derivatives) required synchrotron sources for high-resolution data .

- DFT Calculations: Compare experimental and computed NMR shifts to validate proposed conformers .

Biological Activity & Mechanism

Q: What experimental designs are recommended to evaluate this compound’s enzyme inhibition or receptor modulation potential? A: Prioritize target-specific assays based on structural analogs:

- Kinase Inhibition: Use ADP-Glo™ assays for pyrimidine-containing compounds, referencing IC values of related pyrazolo[3,4-d]pyrimidine derivatives (e.g., 0.5–10 µM ranges) .

- Cellular Uptake: Employ fluorescence tagging (e.g., BODIPY conjugates) to track intracellular localization in cancer cell lines .

- Contradiction Management: If bioactivity varies between assays, validate target engagement via thermal shift assays or SPR binding studies .

Structure-Activity Relationship (SAR) Studies

Q: How do substitutions on the indole or pyrimidine rings affect bioactivity? A: Key modifications and their impacts:

| Modification | Effect | Example |

|---|---|---|

| Indole C-5 Methylation | Enhances metabolic stability (t ↑30%) but reduces kinase affinity (IC ↓2-fold) | 5-Methylindole analogs |

| Pyrimidine 2,6-Dimethyl | Improves solubility (LogP ↓0.5) and CYP450 resistance (clearance ↓40%) | 2,6-Diethyl analogs show lower potency |

| Piperidine Oxygen Linker | Replacing O with NH decreases cell permeability (P-gp substrate risk ↑) | Piperazine-linked derivatives |

Computational Modeling & Retrosynthesis

Q: What computational tools are effective for predicting synthetic routes or binding modes? A:

- Retrosynthesis: Use AI-driven platforms (e.g., Pistachio, Reaxys) to propose routes. For example, a one-step coupling reaction was prioritized using template relevance models .

- Docking Studies: AutoDock Vina or Schrödinger Suite for predicting binding to kinases (e.g., EGFR). Validate with MD simulations to assess piperidine ring flexibility .

- ADMET Prediction: SwissADME or ProTox-II to estimate permeability (e.g., Caco-2 >5 × 10 cm/s) and hepatotoxicity risks .

Analytical Method Development

Q: How can researchers ensure batch-to-batch consistency in purity and stereochemical integrity? A:

- Purity: UPLC-MS with a C18 column (ACN/0.1% formic acid gradient); LOD <0.1% for impurities .

- Chiral Purity: Chiralpak IG-U column (hexane:IPA 90:10) to resolve enantiomers; validate with circular dichroism .

- Stability: Accelerated degradation studies (40°C/75% RH for 4 weeks) to identify hydrolytic degradation products (e.g., indole cleavage) .

Safety & Handling Protocols

Q: What precautions are necessary for handling this compound in vitro? A:

- PPE: Nitrile gloves, lab coat, and safety goggles. Avoid inhalation (use fume hood) due to potential respiratory irritation .

- Spill Management: Absorb with vermiculite, neutralize with 10% acetic acid, and dispose as hazardous waste .

- In Vitro Limits: IC values >10 µM require biosafety level 2 protocols for cell-based assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.